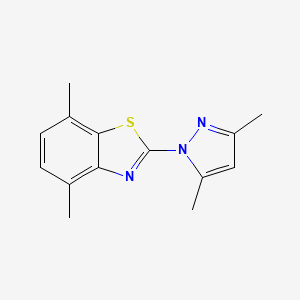
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
準備方法
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4,7-dimethyl-1,3-benzothiazole in the presence of a catalyst such as glacial acetic acid in methanol . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the desired compound.
化学反応の分析
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, with reagents such as halogens or alkylating agents.
科学的研究の応用
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
類似化合物との比較
Similar compounds to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole include other pyrazole and benzothiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Exhibits antimicrobial and anti-inflammatory activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Known for its antioxidant and anti-inflammatory properties.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
生物活性
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization processes. Recent advances in synthetic methodologies have improved yields and reduced reaction times.
Anticancer Activity
Research indicates that compounds containing the pyrazole and benzothiazole scaffolds exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazoles show potent inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study:
In a study published in Molecules, it was reported that derivatives similar to this compound displayed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Pyrazole derivatives are known to inhibit various enzymes such as cyclooxygenases (COXs) and phosphodiesterases (PDEs), which are crucial in inflammatory processes.
Research Findings:
A recent investigation highlighted that compounds with similar structures inhibited COX enzymes with IC50 values ranging from 0.5 to 5 µM, suggesting potential applications as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole and benzothiazole rings can enhance potency and selectivity for target enzymes or receptors.
Key Observations:
- Methyl Substituents: The presence of methyl groups at positions 3 and 5 on the pyrazole ring increases lipophilicity and may enhance cellular uptake.
- Benzothiazole Moiety: The benzothiazole component contributes to the overall stability and bioactivity through π-stacking interactions with biological targets.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-8-5-6-9(2)13-12(8)15-14(18-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPVTYBZAJYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














